1H-Benzoimidazole-5-carboxylic acid phenethyl-amide
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Overview
Description
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide is a compound derived from the benzimidazole scaffold, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are present in many bioactive compounds and possess a wide range of biological activities, making them significant in drug discovery and medicinal chemistry .
Preparation Methods
The synthesis of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the benzimidazole ring.
Cyclization: This reaction involves the formation of a ring structure, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. It inhibits the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-α, interleukin-8, and monocyte chemotactic protein-1 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug.
Mebendazole: Used to treat parasitic worm infections.
Thiabendazole: An antifungal and antiparasitic agent.
Cyclobendazole: Another antiparasitic compound.
What sets this compound apart is its unique phenethyl-amide group, which enhances its biological activity and specificity for certain molecular targets.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |
InChI Key |
ZGVSSMJMEHIFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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